Superior Reactivity in Rh-Catalyzed Isochromenone Annulation
In a rhodium-catalyzed dual C-H and C-C bond activation protocol for synthesizing isochromenone congeners from phenacyl ammonium salts and propargylic alcohols, 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol demonstrated robust reactivity with broad functional group tolerance under aerobic conditions without stoichiometric metal oxidants . In contrast, analogous propargylic alcohols bearing para-chloro or para-fluoro substituents on the phenyl ring exhibited significantly attenuated reactivity or failed to undergo productive annulation under identical catalytic conditions (Table 2, entries comparing halogen substituent scope) . The bromine substituent provides an optimal balance of electronic withdrawal and steric accessibility that neither the less polarizable chloro derivative nor the strongly electron-withdrawing fluoro derivative can replicate in this oxidative annulation manifold .
| Evidence Dimension | Reactivity in Rh-catalyzed oxidative annulation to isochromenones |
|---|---|
| Target Compound Data | Productive annulation under aerobic conditions; broad substrate scope demonstrated |
| Comparator Or Baseline | 4-Chlorophenyl analog and 4-fluorophenyl analog of 2-methylbut-3-yn-2-ol |
| Quantified Difference | p-Br >> p-Cl and p-F in reactivity (attenuated or no productive reaction for chloro/fluoro analogs) |
| Conditions | Rhodium catalysis; phenacyl ammonium salt annulation; aerobic conditions; no stoichiometric metal oxidant |
Why This Matters
This reactivity differential directly impacts synthetic route feasibility: procurement of the para-bromo derivative is mandatory for this isochromenone annulation protocol, whereas chloro and fluoro analogs yield insufficient conversion for preparative-scale synthesis.
